Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride, hydrate
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Overview
Description
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic agents. For this specific compound, the synthetic route may involve:
Formation of the dibenzo(b,f)thiepin core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 8th position.
Attachment of the phenoxyethyl group: This step may involve nucleophilic substitution reactions.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Hydration: The final step involves the incorporation of water molecules to form the hydrate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.
Reduction: Reduction reactions may target the double bonds or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, piperazine derivatives are often studied for their interactions with various biological targets, including enzymes and receptors.
Medicine
Medicinally, piperazine derivatives are explored for their potential therapeutic effects, such as antipsychotic, antihistaminic, and anti-inflammatory activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. This interaction can modulate the activity of these targets, leading to the observed pharmacological effects. The exact pathways involved may vary depending on the specific structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride
- Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)-, dihydrochloride
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the chlorine atom and the phenoxyethyl group may confer distinct properties compared to other piperazine derivatives.
Properties
CAS No. |
101040-86-2 |
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Molecular Formula |
C26H29Cl3N2OS |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-phenoxyethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C26H27ClN2OS.2ClH/c27-21-10-11-26-23(19-21)24(18-20-6-4-5-9-25(20)31-26)29-14-12-28(13-15-29)16-17-30-22-7-2-1-3-8-22;;/h1-11,19,24H,12-18H2;2*1H |
InChI Key |
LPQQWHXFTMLTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Origin of Product |
United States |
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